ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative with a molecular formula of C₁₄H₁₅BrN₂O₂ and a calculated molecular weight of 335.19 g/mol. The compound features a pyrazole ring substituted with a 3-bromophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethyl ester at the 4-position. Pyrazole carboxylates are widely used as intermediates in pharmaceuticals and agrochemicals due to their versatility in synthetic chemistry .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMVEKPYFPPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178861 | |
| Record name | Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346441-21-2 | |
| Record name | Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346441-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific
Biological Activity
Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.
- Molecular Formula : C14H15BrN2O2
- Molecular Weight : 323.19 g/mol
- CAS Number : 9966976
- Structure : The compound features a pyrazole ring substituted with a bromophenyl group and an ethyl carboxylate moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with brominated phenyl compounds. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Utilizing hydrazine derivatives with substituted aldehydes.
- Cyclization Methods : Formation of the pyrazole ring through cyclization of diazo compounds.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 12.7 | |
| HepG2 (Liver Cancer) | 10.2 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle at the G2/M phase, hindering cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : This study evaluated the compound's ability to inhibit growth in MCF-7 cells, revealing a significant reduction in viability compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Halogen Position (3- vs. 4-Bromo): The 4-bromo isomer exhibits well-documented toxicity, including skin corrosion and eye irritation . The 3-bromo analog may display similar hazards, but steric and electronic differences could influence metabolic pathways or binding affinities in biological systems.
- Chlorine vs. Chlorine’s smaller atomic radius may also reduce steric hindrance in reactions .
- Methoxy Group: The 4-methoxy variant (274.32 g/mol) lacks halogen atoms, reducing molecular weight and possibly toxicity. The methoxy group’s electron-donating nature could enhance stability in acidic conditions .
Toxicity and Regulatory Status
- The 4-bromo isomer is explicitly flagged for specific target organ toxicity and requires compliance with EU safety protocols .
- Compounds with hydroxy-pyridazinyl substituents (e.g., CAS 956545-63-4) demand rigorous exposure controls, including gloves and masks, due to heightened reactivity .
- Dichlorophenyl derivatives are marketed for research use, reflecting their niche applications in medicinal chemistry .
Q & A
Q. What are the standard synthetic protocols for ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, in analogous pyrazole syntheses, triazenylpyrazole precursors are reacted with azido(trimethyl)silane under trifluoroacetic acid catalysis in methylene chloride at 50°C for 16 hours . Key steps include:
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >95% purity.
- Yield Optimization : Excess reagents (7.5 equiv azido reagent) and controlled heating improve conversion.
- Monitoring : TLC tracks reaction progress.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Solvent | Methylene chloride | |
| Temperature | 50°C | |
| Reaction Time | 16 hours | |
| Chromatography Eluent | Cyclohexane/ethyl acetate |
Q. How are structural features of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR Analysis : Key NMR peaks include aromatic protons (δ 7.54–7.51 ppm for bromophenyl groups) and ester ethyl groups (δ 4.28 ppm for CH, δ 1.33 ppm for CH). NMR confirms carbonyl (δ 161.5 ppm) and quaternary carbons .
- IR Spectroscopy : Peaks at 2129 cm (azide stretch) and 1681 cm (ester C=O) validate functional groups .
- Mass Spectrometry : HRMS-EI matches theoretical molecular ion ([M] at m/z 349.0169) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
- Waste Disposal : Halogenated byproducts (e.g., brominated intermediates) require segregation and professional disposal .
- Ventilation : Use fume hoods for volatile reagents like methylene chloride .
Advanced Research Questions
Q. How can discrepancies in NMR data for pyrazole derivatives be resolved?
- Methodological Answer : Contradictions in aromatic proton splitting (e.g., para-substituted vs. ortho-substituted bromophenyl groups) arise from steric or electronic effects. Strategies include:
- Variable-Temperature NMR : Resolves dynamic rotational barriers in hindered aromatic systems.
- 2D-COSY/HSQC : Assigns coupling patterns and quaternary carbons .
- Comparative Crystallography : XRD data (e.g., monoclinic lattice parameters in analogs) cross-validates NMR assignments .
Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?
- Methodological Answer : Regioselectivity is influenced by:
- Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl) direct cyclization to the meta position.
- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) favor less hindered pathways.
- Catalytic Role of Acid : Trifluoroacetic acid protonates intermediates, stabilizing transition states .
Theoretical frameworks (e.g., frontier molecular orbital theory) model these interactions .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) alter biological activity?
- Methodological Answer :
- In Silico Studies : Docking simulations compare halogen bonding with target proteins (e.g., kinase inhibitors).
- SAR Analysis : Chlorophenyl analogs show higher antibacterial activity, while bromophenyl derivatives enhance lipophilicity (logP) .
- Experimental Validation : TEM and XRD data correlate substituent size with molecular packing and solubility .
Q. What advanced techniques characterize crystallinity and polymorphism in this compound?
- Methodological Answer :
- Powder XRD : Monoclinic systems (space group P2/c) are common in pyrazoles; lattice parameters (a=10.2 Å, b=7.8 Å) indicate packing efficiency .
- DSC/TGA : Melting points (94–95°C) and thermal stability are assessed to identify polymorphs .
- TEM Imaging : Nanoscale morphology (e.g., rod-like vs. spherical particles) impacts dissolution rates .
Methodological Considerations
Q. How can conflicting FTIR and MS data be reconciled during purity assessment?
- Methodological Answer :
- Peak Deconvolution : Overlapping IR bands (e.g., C=O vs. C=N stretches) are resolved using second-derivative analysis.
- High-Resolution MS : Differentiates isotopic patterns (e.g., /) from impurities .
- Cross-Validation : Combine HPLC (e.g., >95% purity) with spectroscopic data .
Q. What strategies optimize solvent selection for large-scale synthesis?
- Methodological Answer :
- Green Chemistry Metrics : Ethyl acetate/cyclohexane mixtures reduce toxicity vs. chlorinated solvents .
- Solubility Parameters : Hansen solubility parameters predict miscibility (e.g., δ=18 MPa for pyrazoles) .
- Cost-Benefit Analysis : Recycle solvents via distillation to minimize waste .
Theoretical and Applied Research Directions
Q. What theoretical models predict the compound’s reactivity in catalytic systems?
Q. How is this compound applied in material science (e.g., organic electronics)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
